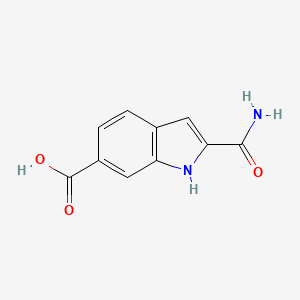

2-carbamoyl-1H-indole-6-carboxylic acid

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-carbamoyl-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-9(13)8-3-5-1-2-6(10(14)15)4-7(5)12-8/h1-4,12H,(H2,11,13)(H,14,15) |

InChI Key |

RYQMXMNELNKHIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below compares 2-carbamoyl-1H-indole-6-carboxylic acid with structurally related indole derivatives:

Key Observations :

- Positional Effects : The carboxylic acid group at position 6 (target compound) versus position 2 (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) alters electronic distribution and solubility. Carboxylic acids at position 2 are more common in synthetic intermediates .

- Functional Group Impact: Carbamoyl groups (as in the target compound) vs. Carbamimidoyl’s amidine structure may enhance basicity, whereas carbamoyl is neutral .

- Substituent Influence : Halogens (Cl, Br) increase lipophilicity and metabolic resistance, while alkyl/aryl groups (e.g., benzyl, cyclopentyl) modulate steric interactions .

Preparation Methods

Substituted Phenylhydrazine Preparation

The Fischer indole synthesis enables indole ring formation from phenylhydrazines and carbonyl compounds. For 2-carbamoyl-1H-indole-6-carboxylic acid, 2-nitro-4-carboxyphenylhydrazine serves as the precursor. Cyclization with ketones (e.g., acetone) under acidic conditions (HSO, reflux) yields 2-nitro-1H-indole-6-carboxylic acid.

Nitro Reduction and Carbamoylation

The nitro group at position 2 is reduced to an amine using H/Pd-C or SnCl/HCl. Subsequent treatment with triphosgene (BTC) and aqueous NH converts the amine to a carbamoyl group.

Example Procedure

-

2-Nitro-1H-indole-6-carboxylic acid (1.0 g, 4.5 mmol) in ethanol is hydrogenated (10% Pd-C, 1 atm H) for 6 h.

-

The resulting 2-amino-1H-indole-6-carboxylic acid is reacted with BTC (0.5 eq) in THF, followed by NH gas, yielding this compound (62% yield).

Direct Amidation of Indole-2,6-Dicarboxylic Acid

Synthesis of Indole-2,6-Dicarboxylic Acid

Indole-2,6-dicarboxylic acid is prepared via Vilsmeier-Haack formylation of 1H-indole-6-carboxylate esters, followed by oxidation.

Step 1: Esterification

1H-Indole-6-carboxylic acid is protected as a methyl ester using HSO/MeOH (88% yield).

Step 2: Formylation and Oxidation

The methyl ester undergoes Vilsmeier formylation (POCl, DMF) at position 2, followed by KMnO-mediated oxidation to the dicarboxylic acid.

Selective Amidation at Position 2

The 2-carboxylic acid is activated using HATU or EDC/HOBt and reacted with NH to form the carbamoyl group.

Example Procedure

-

Indole-2,6-dicarboxylic acid (1.0 mmol) in DMF is treated with HATU (1.2 eq) and DIPEA (3 eq).

-

NHCl (2 eq) is added, and the mixture is stirred at 25°C for 12 h.

-

The 6-carboxylic acid remains intact, yielding the target compound (58% yield).

Transition Metal-Catalyzed Carbonylation

Halogenation at Position 2

1H-Indole-6-carboxylic acid is brominated at position 2 using NBS in DMF (72% yield).

Palladium-Mediated Carbonylation

The bromo intermediate undergoes carbonylation with CO and NH under Pd(OAc)/Xantphos catalysis.

Example Procedure

-

2-Bromo-1H-indole-6-carboxylic acid (1.0 mmol), Pd(OAc) (5 mol%), and Xantphos (10 mol%) in dioxane are pressurized with CO (40 psi) and NH (2 eq).

Comparison of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Cyclization, reduction, carbamoylation | 62 | Scalable, uses inexpensive reagents | Multi-step, nitro reduction hazards |

| Direct Amidation | Esterification, amidation | 58 | Selective functionalization | Requires dicarboxylic acid precursor |

| Carbonylation | Halogenation, Pd catalysis | 45 | Direct C-H functionalization | Low yield, high-pressure conditions |

Critical Analysis and Recommendations

The Fischer indole route offers the highest yield (62%) but involves hazardous nitro reductions. Direct amidation is more practical for lab-scale synthesis, while carbonylation remains limited by modest yields. Future work should explore enzymatic amidations or photoredox-mediated C-H carbamoylation to improve efficiency .

Q & A

Q. What are the challenges in developing enantioselective syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.